{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine
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Overview
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a heptyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts. The final step involves the alkylation of the pyrazole ring with heptyl amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, resulting in the formation of dihydropyrazoles or cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions
Major Products
Oxidation: Cyclopropanols, cyclopropanones
Reduction: Dihydropyrazoles, cyclopropanes
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features may contribute to the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets. The cyclopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine group but lacks the pyrazole ring.
Pyrazole: Contains the pyrazole ring but lacks the cyclopropyl and heptyl amine groups.
Heptylamine: Contains the heptyl amine chain but lacks the cyclopropyl and pyrazole groups
Uniqueness
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is unique due to the combination of its structural features.
Properties
Molecular Formula |
C17H31N3 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C17H31N3/c1-4-5-6-7-8-11-18-13-16-12-17(15-9-10-15)19-20(16)14(2)3/h12,14-15,18H,4-11,13H2,1-3H3 |
InChI Key |
MEUCAPKXMMLJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC(=NN1C(C)C)C2CC2 |
Origin of Product |
United States |
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